An In-depth Technical Guide to 2-Methyl-2H-benzo[b]oxazin-3(4H)-one
An In-depth Technical Guide to 2-Methyl-2H-benzo[b]oxazin-3(4H)-one
An In-depth Technical Guide to 2-Methyl-2H-benzo[b][1][2]oxazin-3(4H)-one
CAS Number: 21744-83-2
This technical guide provides a comprehensive overview of 2-Methyl-2H-benzo[b][1][2]oxazin-3(4H)-one, a heterocyclic compound of interest to researchers, scientists, and drug development professionals. This document details its chemical properties, plausible synthetic routes, and explores the significant biological activities associated with its structural class, particularly in the context of cancer therapy.
Compound Properties
2-Methyl-2H-benzo[b][1][2]oxazin-3(4H)-one is a solid organic compound with the following key identifiers and properties.
| Property | Value | Reference |
| CAS Number | 21744-83-2 | [3] |
| Molecular Formula | C₉H₉NO₂ | [3] |
| Molecular Weight | 163.17 g/mol | [3] |
| Physical Form | Solid | [3] |
| InChI | 1S/C9H9NO2/c1-6-9(11)10-7-4-2-3-5-8(7)12-6/h2-6H,1H3,(H,10,11) | [3] |
| SMILES | CC1OC2=CC=CC=C2N(C1=O) |
Synthesis and Experimental Protocols
Proposed Synthetic Protocol from 2-Aminophenol
This protocol is a logical extension of general methods for the synthesis of 2H-1,4-benzoxazin-3(4H)-ones.
Reaction Scheme:
Materials:
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2-Aminophenol
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2-Chloropropionyl chloride
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Anhydrous base (e.g., triethylamine, pyridine, or potassium carbonate)
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Anhydrous aprotic solvent (e.g., dichloromethane, tetrahydrofuran, or acetonitrile)
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Standard laboratory glassware for organic synthesis
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Purification apparatus (e.g., column chromatography, recrystallization setup)
Procedure:
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Reaction Setup: In a flame-dried, round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-aminophenol (1.0 equivalent) and the anhydrous base (2.2 equivalents) in the chosen anhydrous solvent.
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Addition of Acyl Chloride: Cool the solution to 0 °C in an ice bath. Slowly add a solution of 2-chloropropionyl chloride (1.1 equivalents) in the same anhydrous solvent to the reaction mixture dropwise over 30 minutes.
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Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
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Work-up: Upon completion, quench the reaction by adding water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
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Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) or by recrystallization from a suitable solvent to yield pure 2-Methyl-2H-benzo[b][1][2]oxazin-3(4H)-one.
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Characterization: Confirm the structure and purity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, mass spectrometry, and infrared spectroscopy.
Biological Activity and Therapeutic Potential
While specific biological data for 2-Methyl-2H-benzo[b][1][2]oxazin-3(4H)-one is limited, the broader class of 2H-benzo[b][1][2]oxazin-3(4H)-one derivatives has emerged as a promising scaffold in drug discovery, particularly in oncology. These compounds have been identified as potent inhibitors of key signaling pathways involved in cancer cell proliferation and survival.
Inhibition of Cyclin-Dependent Kinase 9 (CDK9)
Derivatives of 2H-benzo[b][1][2]oxazin-3(4H)-one have been identified as potent and selective inhibitors of Cyclin-Dependent Kinase 9 (CDK9). CDK9 is a key transcriptional regulator, and its inhibition can lead to the downregulation of anti-apoptotic proteins like Mcl-1, ultimately inducing apoptosis in cancer cells, especially in hematologic malignancies.
Quantitative Data for CDK9 Inhibition by a Derivative:
| Compound | Target | IC₅₀ (nM) | Cell Line |
| Compound 32k (a derivative) | CDK9 | Data not specified in abstract | MV4-11 (Acute Myeloid Leukemia) |
Note: The specific IC₅₀ value for compound 32k was not available in the abstract, but it was identified as a potent and selective inhibitor.
Dual Inhibition of PI3K/Akt/mTOR Pathway
The Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway is a crucial regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. Certain derivatives of 4-phenyl-2H-benzo[b][1][2]oxazin-3(4H)-one have been shown to be potent dual inhibitors of PI3K and mTOR.
Quantitative Data for PI3K/mTOR Inhibition by a Derivative:
| Compound | Target | IC₅₀ (nM) |
| Compound 8d-1 (a derivative) | PI3Kα | 0.63 |
Experimental Protocol: In Vitro CDK9 Kinase Assay (Generic)
This protocol outlines a general method for assessing the inhibitory activity of compounds against CDK9, adapted from common kinase assay principles.
Materials:
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Recombinant human CDK9/Cyclin T1 enzyme
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Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)
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Peptide substrate for CDK9
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Adenosine triphosphate (ATP)
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Test compound (e.g., 2-Methyl-2H-benzo[b][1][2]oxazin-3(4H)-one) dissolved in DMSO
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ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system
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384-well assay plates
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Luminometer
Procedure:
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Compound Preparation: Prepare serial dilutions of the test compound in DMSO.
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Reaction Setup: In a 384-well plate, add 1 µL of the diluted compound or DMSO (for control).
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Enzyme Addition: Add 2 µL of the CDK9/Cyclin T1 enzyme solution in kinase buffer.
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Reaction Initiation: Add 2 µL of a substrate/ATP mixture to initiate the reaction. The final ATP concentration should be close to its Km value for CDK9.
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Incubation: Incubate the plate at room temperature for 1-2 hours.
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Detection:
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Add 5 µL of ADP-Glo™ Reagent to deplete the remaining ATP. Incubate for 40 minutes at room temperature.
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Add 10 µL of Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal. Incubate for 30 minutes at room temperature.
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Data Acquisition: Measure the luminescence using a plate reader.
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Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Determine the IC₅₀ value by fitting the data to a dose-response curve.
Signaling Pathways and Mechanisms of Action
CDK9 Signaling Pathway and Inhibition
CDK9, as part of the positive transcription elongation factor b (P-TEFb) complex, plays a critical role in the regulation of gene transcription. It phosphorylates the C-terminal domain of RNA Polymerase II, leading to the release of paused polymerase and promoting transcriptional elongation. Inhibition of CDK9 by compounds such as 2H-benzo[b][1][2]oxazin-3(4H)-one derivatives blocks this process, leading to a decrease in the transcription of short-lived anti-apoptotic proteins like Mcl-1 and c-Myc, thereby inducing apoptosis in cancer cells.
Caption: Inhibition of the CDK9 signaling pathway by a 2H-benzo[b]oxazin-3(4H)-one derivative.
PI3K/Akt/mTOR Signaling Pathway and Inhibition
The PI3K/Akt/mTOR pathway is a central signaling cascade that regulates cell growth, proliferation, and survival. Upon activation by growth factors, PI3K phosphorylates PIP2 to generate PIP3, which in turn activates Akt. Activated Akt phosphorylates a range of downstream targets, including the mTOR complex 1 (mTORC1), which promotes protein synthesis and cell growth. Dual inhibitors targeting both PI3K and mTOR, such as certain 2H-benzo[b][1][2]oxazin-3(4H)-one derivatives, can effectively shut down this pro-survival pathway.
Caption: Dual inhibition of the PI3K/Akt/mTOR pathway by a 2H-benzo[b]oxazin-3(4H)-one derivative.
Conclusion
2-Methyl-2H-benzo[b][1][2]oxazin-3(4H)-one belongs to a class of compounds with significant therapeutic potential, particularly in the field of oncology. The 2H-benzo[b][1][2]oxazin-3(4H)-one scaffold has proven to be a valuable template for the design of potent and selective inhibitors of key cancer-related signaling pathways, including the CDK9 and PI3K/Akt/mTOR pathways. Further investigation into the synthesis and biological evaluation of specific derivatives, such as 2-Methyl-2H-benzo[b][1][2]oxazin-3(4H)-one, is warranted to fully elucidate their therapeutic utility. The experimental protocols and pathway diagrams provided in this guide serve as a valuable resource for researchers and drug development professionals working with this promising class of molecules.
